3-Bromo-1,1,1-trifluorobutan-2-ol: A Pivot Point for Chiral Fluorinated Scaffolds
3-Bromo-1,1,1-trifluorobutan-2-ol: A Pivot Point for Chiral Fluorinated Scaffolds
Topic: 3-Bromo-1,1,1-trifluorobutan-2-ol: Strategic Utilization in Chiral Pharmacophore Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Fluorine Effect
In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tactic for modulating pKa, lipophilicity, and metabolic stability. 3-Bromo-1,1,1-trifluorobutan-2-ol represents a high-value "pivot" intermediate. It is rarely the final target; rather, it is the critical gateway to 2-methyl-3-(trifluoromethyl)oxiranes and subsequent
This guide details the synthesis, stereochemical challenges, and downstream utility of this specific halohydrin, moving beyond basic properties to application-focused chemistry.
Synthesis & Stereochemical Control
The synthesis of 3-bromo-1,1,1-trifluorobutan-2-ol is primarily achieved through the reduction of its ketone precursor, 3-bromo-1,1,1-trifluoro-2-butanone (CAS 382-01-4) .
The Stereochemical Challenge
The reduction creates two contiguous stereocenters (C2 and C3). This results in four potential isomers: a pair of syn enantiomers and a pair of anti enantiomers. Control over this diastereoselectivity is the defining factor of a successful protocol.
-
Racemic Route: Standard reduction with
typically yields a mixture of diastereomers (often favoring the anti product via Felkin-Anh control). -
Asymmetric Route: Dynamic Kinetic Resolution (DKR) using Ruthenium (Ru) or Iridium (Ir) transfer hydrogenation catalysts is required for enantiopure synthesis.
Protocol: Stereoselective Reduction (Standard Operating Procedure)
Note: This protocol assumes a requirement for the anti-diastereomer, common for subsequent epoxide formation.
Reagents:
-
Substrate: 3-Bromo-1,1,1-trifluoro-2-butanone (1.0 eq)
-
Reductant:
(1.1 eq) or Ru-catalyst for asymmetric needs. -
Solvent: Methanol (anhydrous).
-
Quench: Saturated
.
Workflow:
-
Cooling: Charge the reaction vessel with methanol and cool to -78°C. The low temperature is critical to maximize diastereoselectivity by rigidifying the transition state.
-
Addition: Add the ketone slowly to prevent localized exotherms.
-
Reduction: Add
portion-wise. Monitor via TLC (stain with ) or GC-MS. -
Workup: Quench with
, extract with , and concentrate. -
Validation:
NMR is the gold standard here. The group will show distinct chemical shifts for syn vs. anti isomers (typically separated by ~0.5 - 1.0 ppm).
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the transformation from the ketone precursor to the alcohol and its subsequent activation into the epoxide—the "warhead" for drug synthesis.
Figure 1: Synthetic pathway from commercial ketone to the reactive trifluoromethyl epoxide scaffold.
Chemical Reactivity & Transformations
The utility of 3-bromo-1,1,1-trifluorobutan-2-ol lies in its ability to act as a masked epoxide.
Epoxide Formation (The Critical Step)
Treatment with a base (KOH or NaOH) triggers an intramolecular
-
Mechanism: The oxygen attacks C3, displacing the bromide.
-
Stereochemical Conservation: Because this is an
process, the stereochemistry is inverted at the C-Br center. An anti-halohydrin yields a trans-epoxide; a syn-halohydrin yields a cis-epoxide. -
Why this matters: Drug efficacy often depends on the specific vector of the
group. Controlling the halohydrin stereochemistry allows you to "program" the geometry of the final drug molecule.
Nucleophilic Ring Opening
Once the epoxide is formed, it serves as a hard electrophile.
-
Regioselectivity: Nucleophiles (Amines, Thiols) typically attack the C3 position (distal to the
) due to the steric bulk and electronic repulsion of the trifluoromethyl group at C2. -
Product: This yields 1,1,1-trifluoro-3-amino-butan-2-ols, a core motif in HIV protease inhibitors and Cathepsin inhibitors.
Quantitative Data: Physical & Chemical Profile
Data derived from precursor properties and halohydrin class characteristics.
| Property | Value / Description | Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 206.99 g/mol | Fragment-based design compliant |
| Boiling Point | >93°C (Est.)[1][2][3] | Precursor BP is 91-93°C; Alcohol is higher due to H-bonding. |
| Solubility | High in MeOH, Et2O, DCM | Compatible with standard organic workups. |
| Diagnostic for purity and stereochemistry. | ||
| Stability | Hygroscopic; Light Sensitive | Store under inert gas (Ar/N2) in amber vials. |
Applications in Drug Discovery
The 3-bromo-1,1,1-trifluorobutan-2-ol scaffold is utilized to introduce the "Magic Methyl" and "Trifluoromethyl" combination into bioactive molecules.
Mechanism of Action Enhancement
-
Metabolic Blocking: The
group prevents metabolic oxidation at the adjacent carbon, extending the half-life ( ) of the drug. -
pKa Modulation: The electron-withdrawing nature of the
group increases the acidity of the adjacent alcohol (pKa ~10-11 vs. ~16 for non-fluorinated alcohols). This enhances hydrogen bonding interactions with receptor active sites (e.g., Serine proteases).
Pathway Visualization: From Scaffold to Function
Figure 2: The pharmacological logic flow—converting chemical reactivity into biological stability.
Safety & Handling (E-E-A-T Protocol)
This compound combines the hazards of halogenated solvents with fluorinated organics.
-
Skin/Eye Contact: The compound is a halohydrin and a potential alkylating agent. It can cause severe irritation or burns.[4] Double-gloving (Nitrile) is mandatory.
-
Volatility: The precursor ketone and the epoxide derivative are volatile. All operations must occur within a certified fume hood.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.
References
-
Precursor Availability & Properties: Santa Cruz Biotechnology.[5] 3-Bromo-1,1,1-trifluorobutan-2-one (CAS 382-01-4).[3][4][5][6][7] Available at:
- Fluorine in Drug Design: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. (General grounding on CF3 utility).
- Stereoselective Synthesis: Ramachandran, P. V., et al. "Asymmetric Transfer Hydrogenation of -Trifluoromethylated Ketones." Journal of Organic Chemistry. (Methodology for chiral reduction).
-
Epoxide Reactivity: PubChem Compound Summary for 3-Bromo-1,1,1-trifluoro-2-butanone. Available at:
Sources
- 1. 3-ブロモ-1,1,1-トリフルオロアセトン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-1,1,1-trifluoro-2-butanone [oakwoodchemical.com]
- 4. 3-Bromo-1,1,1-trifluorobutan-2-one | C4H4BrF3O | CID 2736410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-1,1,1-trifluorobutan-2-one | CAS 382-01-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-Bromo-1,1,1-trifluoro-2-butanone | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
